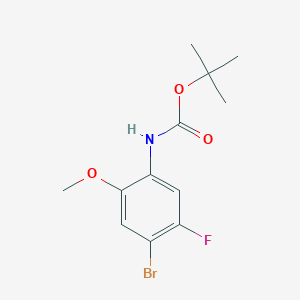

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromo-5-fluoro-2-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-9-6-8(14)7(13)5-10(9)17-4/h5-6H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUIUZJKSKJHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142707 | |

| Record name | Carbamic acid, (4-bromo-5-fluoro-2-methoxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330794-04-2 | |

| Record name | Carbamic acid, (4-bromo-5-fluoro-2-methoxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330794-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-bromo-5-fluoro-2-methoxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate typically involves the reaction of 4-bromo-5-fluoro-2-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of larger reaction vessels

- Continuous monitoring of reaction parameters

- Purification steps such as recrystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products such as phenols or quinones.

Reduction: Formation of reduced products such as amines or alcohols.

Hydrolysis: Formation of 4-bromo-5-fluoro-2-methoxyaniline and carbon dioxide.

Scientific Research Applications

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups can influence its reactivity and binding affinity to various enzymes or receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

- Structural Difference : Bromo substituent at the 2-position instead of 4; lacks a fluoro group.

- Similarity score: 0.89 .

- Applications : Used in Suzuki-Miyaura couplings for biaryl synthesis .

tert-Butyl (2-bromo-3-fluorobenzyl)carbamate

- Structural Difference : Benzyl carbamate with bromo (2-position) and fluoro (3-position) substituents.

- Impact : The benzyl group increases hydrophobicity, affecting solubility. Reactivity in Pd-catalyzed reactions (e.g., 56.6% yield in cascade reactions) .

- Applications: Key intermediate in tetrahydro-3,4'-biisoquinoline synthesis .

Functional Group Variations

tert-Butyl (S)-(1-(4-Bromo-5-fluoro-2-methoxyphenyl)ethyl)carbamate (59d)

- Structural Difference : Ethyl side chain introduces chirality (S-configuration).

- Impact : Enhanced stereochemical control in ligand-receptor interactions (e.g., VHL ligands). Synthesis via general procedure G, yielding a white solid with 96% purity .

- Applications : Targeted protein degradation (PROTACs) .

tert-Butyl N-(6-bromohexyl)carbamate

Electronic and Steric Modifications

tert-Butyl 2-bromo-2,2-difluoroacetyl((1R,2S)-1-(1-(4-fluorophenyl)-1H-indazol-5-yloxy)-1-(3-methoxyphenyl)propan-2-yl)carbamate

Comparative Data Table

Key Findings and Implications

Substituent Position : Bromo at the 4-position (target compound) vs. 2-position (analogues) significantly alters steric and electronic profiles, impacting cross-coupling reactivity .

Functional Groups : Ethyl or benzyl modifications influence solubility and biological targeting (e.g., PROTACs vs. CB2 ligands) .

Synthetic Efficiency : Palladium-catalyzed reactions dominate synthesis routes, with yields varying based on substituent complexity (56–96%) .

Biological Activity

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate is a synthetic organic compound with the molecular formula C₁₂H₁₅BrFNO₃. Its unique structural features, including a tert-butyl group and a phenyl ring substituted with bromine, fluorine, and methoxy groups, suggest potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1. Structural Overview

The compound's structure is characterized by:

- Tert-butyl group : Enhances lipophilicity and stability.

- Carbamate functional group : Can undergo hydrolysis to release active amines.

- Substituted phenyl ring : The presence of bromine and fluorine atoms may influence binding affinity to biological targets.

This compound has shown potential as an inhibitor of specific kinases , which are critical in various signaling pathways related to cancer progression. Although detailed mechanisms remain under investigation, preliminary studies suggest that the compound may interact with specific molecular targets through the following pathways:

- Enzyme Inhibition : The interactions of the bromo and fluoro groups can enhance binding affinity to target enzymes.

- Hydrolysis : The carbamate group may hydrolyze in physiological conditions, releasing an active amine that can further interact with biological targets.

3.1 Anti-cancer Properties

Initial studies indicate that this compound may exhibit anti-cancer properties . Research has focused on its ability to inhibit kinases involved in cancer cell proliferation and survival. For example, interaction studies have suggested that this compound may effectively bind to kinases associated with tumor growth.

3.2 Binding Affinity Studies

The compound's binding affinity to various biological targets is being explored through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies aim to provide insights into the kinetics and thermodynamics of its interactions with specific kinases.

4. Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

These case studies highlight the importance of structural modifications in enhancing biological activity.

5. Future Directions

Further research is necessary to elucidate the complete biological profile of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the specific pathways affected by this compound.

- In Vivo Studies : Evaluating the therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.